molecular formula C8H6O2S B189451 Benzo[b]thiophene 1,1-dioxide CAS No. 825-44-5

Benzo[b]thiophene 1,1-dioxide

Cat. No.: B189451
CAS No.: 825-44-5
M. Wt: 166.2 g/mol
InChI Key: FRJNKYGTHPUSJR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene 1,1-dioxide (C₈H₆O₂S, MW 166.197) is a sulfone derivative of benzo[b]thiophene, characterized by a bicyclic structure with a sulfonyl group at the 1,1-position . Its IUPAC name is thianaphthene 1,1-dioxide, and it is registered under CAS 825-44-5 . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of STAT3 inhibitors for cancer therapy . Synthetic routes include oxidation of benzo[b]thiophene with hydrogen peroxide and palladium-catalyzed functionalization . Its structural rigidity and electronic properties make it amenable to diverse chemical modifications, enabling applications in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene 1,1-dioxide can be synthesized through various methods. One efficient method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds via the formation of a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process . The reaction is typically carried out at room temperature using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above offers a scalable and efficient route for industrial applications .

Chemical Reactions Analysis

Cycloaddition Reactions

Benzo[b]thiophene 1,1-dioxide acts as a dienophile in Diels-Alder reactions and participates in [1+2] cycloadditions. Key findings include:

  • Diels-Alder reactivity : Reacts with conjugated dienes to form bicyclic sulfones, facilitated by electron-deficient π-systems .

  • 1,3-Dipolar cycloadditions : Engages with azides and nitrones to yield triazoles and isoxazolines, respectively .

Table 1: Cycloaddition Reactions and Outcomes

Reaction TypePartnerProduct ClassKey Conditions
Diels-Alder1,3-ButadieneBicyclic sulfonesThermal activation
1,3-Dipolar (with azides)AzidesTriazolesRoom temperature, Cu(I)

Nucleophilic Additions

The C3 position exhibits Michael acceptor behavior, enabling thiol and amine additions:

  • Thia-Michael addition : Thiols (e.g., cysteine, glutathione) undergo conjugate addition at C3, forming stable thioether adducts . Reaction rates depend on substituent effects:

    • Electron-withdrawing groups (EWG, e.g., NO₂ at C6) increase C3 electrophilicity .

    • Electron-donating groups (EDG, e.g., NH₂ at C6) reduce reactivity .

Table 2: Substituent Effects on Thia-Michael Reactivity

Substituent (C6)Electron EffectRelative ReactivityExample Compound
NO₂EWGHighStattic
NH₂EDGLowAmine 4
  • SN2 substitutions : 3-Bromo derivatives react with thiols (e.g., aryl/heteroaryl thiols) in DMF/TEA to form 3-sulfanyl derivatives .

Ring-Opening and Redox Reactions

  • Reduction : Zinc in acetic acid reduces the dioxide to benzo[b]thiophene, restoring aromaticity .

  • Oxidative ring opening : Treatment with strong oxidants (e.g., mCPBA) cleaves the thiophene ring, yielding sulfone-containing linear products .

Stability Considerations

This compound is thermally labile, prone to dimerization at elevated temperatures. Stabilization strategies include:

  • Low-temperature storage (< 0°C) .

  • Electron-withdrawing substituents to reduce π-system reactivity .

This reactivity profile positions this compound as a critical scaffold in synthetic and medicinal chemistry, enabling targeted modifications for diverse applications .

Scientific Research Applications

Antitubercular Activity

Benzo[b]thiophene 1,1-dioxide derivatives have been investigated for their effectiveness against Mycobacterium tuberculosis. A study demonstrated that 3-substituted benzo[b]thiophene 1,1-dioxides exhibited significant inhibitory activity against the growth of M. tuberculosis under aerobic conditions. The most potent compound had a minimum inhibitory concentration (MIC) of 2.6 µM, while cytotoxicity was noted with a TC50 value of 0.1 µM against Vero cells . This suggests a need for further exploration of structure-activity relationships to optimize these compounds for therapeutic use.

Cancer Treatment

The compound has also emerged as a promising scaffold for developing inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3), which is often abnormally activated in tumors. A series of novel STAT3 inhibitors based on this compound were synthesized and evaluated for anticancer potency. One compound exhibited significant activity by inducing apoptosis and blocking cell cycle progression, alongside reducing intracellular reactive oxygen species (ROS) levels . This highlights the potential of this compound as a lead compound in cancer therapy.

Inhibition of Phosphoglycerate Dehydrogenase

Recent research identified this compound derivatives as selective covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. Inhibiting this enzyme can disrupt serine production in cancer cells, potentially leading to reduced tumor growth . This application underscores the versatility of this compound in targeting metabolic pathways critical for cancer cell survival.

Synthesis and Derivative Development

The synthesis of this compound typically involves oxidation reactions using agents such as hydrogen peroxide. For example, the oxidation of commercially available substrates leads to various substituted derivatives that can be further modified to enhance biological activity . The ability to systematically modify the C-3 position has been critical in developing compounds with improved potency against specific targets.

Case Studies

Study Focus Key Findings
Ananthan et al. (2009)Antitubercular ActivityIdentified effective inhibitors against M. tuberculosis; highlighted structure-activity relationships .
Wang et al. (2020)STAT3 InhibitionDeveloped novel inhibitors that induce apoptosis in cancer cells; demonstrated inhibition of STAT3 phosphorylation .
Cao et al. (2024)PHGDH InhibitionDiscovered selective covalent inhibitors disrupting serine biosynthesis in cancer cells .

Mechanism of Action

The mechanism of action of benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s sulfone group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[b]thiophene 1,1-Dioxides

3-Methylbenzo[b]thiophene 1,1-dioxide (CAS 6406-91-3, C₉H₈O₂S, MW 180.224)

  • Synthesis : Prepared via oxidation of 3-methylbenzo[b]thiophene or Rh-catalyzed hydrogenation of substituted precursors .
  • Applications : Used in asymmetric hydrogenation to produce chiral dihydro derivatives (>99% ee) .

2-Carbonylthis compound Derivatives

  • Structural Difference : A carbonyl group at the 2-position enhances interactions with the STAT3 SH2 domain, improving inhibitory potency (IC₅₀: 0.5–2.5 μM in cancer cell lines) .
  • Synthesis : Introduced via Friedel-Crafts acylation or palladium-mediated coupling .
  • Applications : Potent STAT3 inhibitors with ROS-mediated apoptotic effects in tumor cells .

Heterocyclic Sulfones

1,2,5-Thiadiazol-3(2H)-one 1,1-Dioxide

  • Structural Difference : A thiadiazole ring replaces the benzothiophene system, conferring distinct electronic properties .
  • Synthesis : Prepared via cyclization of sulfonamide precursors .
  • Reactivity : Less amenable to C–H activation compared to this compound due to ring strain.

Selenophene 1,1-Dioxides

  • Structural Difference : Selenium replaces sulfur, altering redox properties and conjugation .
  • Applications: Limited medicinal applications compared to sulfur analogs due to higher toxicity .

Palladium-Catalyzed Functionalization

Compound Reaction Type Yield (%) Selectivity Reference
This compound C2-Selective olefination 37–86 High C2
3-Methyl derivative C2-Olefination 78–86 Moderate
2-Carbonyl derivative STAT3 inhibition N/A SH2 domain
  • Key Insight : Electron-withdrawing groups (e.g., sulfone) activate the C2 position for palladium-catalyzed cross-coupling, while steric effects from 3-substituents minimally impact reactivity .

Asymmetric Hydrogenation

Substrate Catalyst Yield (%) Enantioselectivity (% ee) Reference
2-Phenylthis compound Rh/L2 99 >99
3-Methyl derivative Rh/L2 98 97
Alkyl-substituted derivatives Rh/L2 83–92 83–92
  • Key Insight : Rhodium catalysts with chiral ligands (e.g., ZhaoPhos) achieve near-perfect enantioselectivity for 2- and 3-substituted derivatives, enabling scalable synthesis of chiral dihydro compounds .

Anticancer Activity

Compound Target IC₅₀ (μM) Cell Line Reference
2-Carbonyl derivative (6o) STAT3 0.5 MDA-MB-231
Stattic (BTP core) STAT3 2.5 MCF-7
3-Substituted anti-tubercular derivatives Mtb 1.2–5.8 H37Rv
  • Key Insight: 2-Carbonyl derivatives exhibit superior STAT3 inhibition compared to non-carbonyl analogs, attributed to enhanced hydrogen bonding with the SH2 domain .

Biological Activity

Benzo[b]thiophene 1,1-dioxide (BTD) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of BTD, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications, particularly in cancer and infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of BTD is highly influenced by its structural modifications. Research has shown that substituents at different positions on the benzothiophene ring can significantly alter the compound's potency and selectivity against various biological targets.

Key Findings on Structure-Activity Relationships:

  • Cytotoxicity : Compounds such as 6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2) demonstrated strong cytotoxic activity against multiple human tumor cell lines, including HeLa and K-562, with an effective concentration (EC50) as low as 0.1 nM under reducing conditions .
  • Anti-tubercular Activity : The 3-substituted benzothiophene-1,1-dioxide derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.6 µM for the most potent derivatives .

The mechanisms underlying the biological activity of BTD derivatives primarily involve the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.

Mechanistic Insights:

  • ROS Generation : BTD derivatives induce ROS overproduction, which is linked to their cytotoxic effects. The inhibition of tumor-associated NADH oxidase (tNOX) has been implicated in this process, suggesting that BTD compounds may target cellular redox states to exert their effects .
  • Cell Cycle Arrest : Specific compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, further supporting their potential as anticancer agents .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of BTD derivatives in preclinical settings:

Table 1: Summary of Biological Activities of Selected BTD Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/EC50Notes
BTS-2CytotoxicityHeLa, K-562EC50 = 0.1 nMStrong inhibition of tNOX under reducing conditions
3-substituted BTDAnti-tubercularMycobacterium tuberculosisMIC = 2.6 µMEffective under aerobic conditions
Compound 8bAnticancerVarious cancer cell linesNot specifiedInduces apoptosis and blocks cell cycle

Future Directions

The promising biological activities of this compound derivatives suggest several avenues for future research:

  • Drug Development : Continued exploration of SAR can lead to the development of more potent and selective compounds for cancer therapy and antimicrobial applications.
  • Mechanistic Studies : Further elucidation of the mechanisms by which these compounds induce ROS and apoptosis could enhance our understanding of their therapeutic potential.
  • Clinical Trials : The transition from preclinical findings to clinical applications will be critical in assessing the efficacy and safety of these compounds in human subjects.

Q & A

Q. What synthetic strategies are most effective for preparing Benzo[b]thiophene 1,1-dioxide derivatives?

Basic Research Question
The synthesis of this compound (BTP) derivatives often involves dimerization reactions and catalytic hydrogenation. A classic method involves heating 3,5-dibromo-substituted thiophene 1,1-dioxides in alcohols, leading to dimerization followed by HBr elimination to form BTP derivatives (e.g., 3,5,7-tribromo-2,4-dimethyl-BTP in 65% yield) . For chiral derivatives, Rh-catalyzed asymmetric hydrogenation using ligands like ZhaoPhos-L2 enables enantioselective reduction of prochiral BTPs. This method achieves >99% conversion, 98–99% yields, and up to >99% enantiomeric excess (ee) for 2- or 3-substituted BTPs, including sterically hindered aryl and alkyl groups .

Q. How can molecular docking guide the design of BTP derivatives for STAT3 inhibition?

Advanced Research Question
The BTP scaffold binds to the STAT3 SH2 domain, targeting three sites: the pTyr705 pocket, hydrophobic side pocket, and Leu706 region. Molecular docking studies show that introducing flexible linkers (amide, carbonyl, ester) at the 2-position enhances interactions with the SH2 domain. For example, compound 65 (a 2-carbonyl-BTP derivative) achieved IC₅₀ values of 0.70–2.81 μM across six cancer cell lines by optimizing linker flexibility and aromatic/aliphatic substituents . Key steps include:

Docking simulations to predict binding affinity.

Synthesis of CBT derivatives (2-carbonyl-BTP analogs) with varied linkers.

Biological validation via STAT3-dependent luciferase assays and ROS induction analysis .

Q. What analytical techniques resolve structural ambiguities in BTP derivatives?

Basic Research Question
Structural characterization relies on:

  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments differentiate regioisomers (e.g., distinguishing 3,5,7-tribromo-2,4-dimethyl-BTP from 3,4,6-tribromo-2,7-dimethyl-BTP) .
  • High-resolution mass spectrometry (HRMS) : Fragmentation patterns reveal dominant losses (e.g., C₂H₂ or CS units in unoxidized BTPs; SO expulsion in sulfones) .
  • X-ray crystallography (not directly cited but inferred): Critical for confirming binding modes in STAT3 complexes .

Q. How do substituents at the 2- and 3-positions influence biological activity?

Advanced Research Question

  • 2-Position modifications : Electron-withdrawing/donating groups on aryl substituents minimally affect Rh-catalyzed hydrogenation efficiency but modulate STAT3 inhibition. For example, 2-aryl-BTP derivatives with para-substituents show IC₅₀ values <1 μM in breast cancer models .
  • 3-Position alkyl/aryl groups : Anti-tubercular activity is enhanced with bulky 3-substituents (e.g., 3-((1-methyl-1H-tetrazol-5-yl)thio)-BTP derivatives yield 50% inhibition at low micromolar concentrations) .
  • Ether groups : Introducing ethers at the double bond (e.g., compound 14 ) reduces antiproliferative activity, confirming the BTP core’s pharmacophoric importance .

Q. What contradictions exist in the mechanistic data for BTP-mediated STAT3 inhibition?

Advanced Research Question
While some studies attribute STAT3 inhibition to direct SH2 domain binding , others suggest ROS-mediated apoptosis plays a role. For instance, CBT derivative 6o induces dose-dependent ROS in MDA-MB-231 cells, complicating the interpretation of STAT3-specific effects . Researchers must:

Use STAT3-dependent luciferase assays to isolate direct pathway effects.

Pair ROS scavengers (e.g., NAC) with cytotoxicity assays to dissect mechanisms.

Q. What non-STAT3 applications are emerging for BTP derivatives?

Advanced Research Question

  • Photochromic materials : BTP 1,1-dioxides in diarylethenes exhibit high fluorescence quantum yields (up to 0.9) for optical memory and super-resolution microscopy .
  • Anti-tubercular agents : 3-Substituted BTP derivatives show promise against Mycobacterium tuberculosis .
  • Carbonic anhydrase inhibitors : BTP sulfonamides inhibit isoforms I, II, and IX, relevant to cancer and glaucoma .

Q. How can enantioselective synthesis improve the therapeutic potential of BTP derivatives?

Advanced Research Question
Rh-catalyzed hydrogenation produces chiral 2,3-dihydro-BTPs with >99% ee, critical for optimizing pharmacokinetics and reducing off-target effects. For example, 3-phenyl-BTP synthesized at gram-scale (0.02 mol% catalyst loading) retains 99% ee and >99% yield, demonstrating industrial viability .

Q. What challenges arise in scaling up BTP synthesis?

Basic Research Question

  • Dimerization side reactions : Heating bromo-BTP precursors requires precise temperature control to minimize byproducts .
  • Catalyst cost : Rh-based systems, though efficient, may necessitate ligand recycling for cost-sensitive applications .

Q. How do electronic properties of substituents affect BTP reactivity?

Advanced Research Question

  • Electron-deficient groups : Enhance electrophilicity, favoring nucleophilic aromatic substitution in dimerization .
  • Steric effects : Bulky 2-naphthyl substituents reduce hydrogenation efficiency (95% ee vs. >99% ee for smaller groups) .

Q. What computational tools are used to predict BTP-protein interactions?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model BTP binding to STAT3’s SH2 domain, highlighting hydrogen bonds with Arg609 and π-π stacking with Tyr705 .
  • Density Functional Theory (DFT) : Predicts regioselectivity in dimerization reactions .

Properties

IUPAC Name

1-benzothiophene 1,1-dioxide
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InChI

InChI=1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRJNKYGTHPUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6O2S
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DSSTOX Substance ID

DTXSID00231796
Record name Benzo(b)thiophene 1,1-dioxide
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Molecular Weight

166.20 g/mol
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CAS No.

825-44-5
Record name Benzothiophene 1,1-dioxide
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Record name Benzo(b)thiophene 1,1-dioxide
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Record name Benzo[b]thiophene 1,1-dioxide
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Synthesis routes and methods I

Procedure details

To a solution (120 mL) of 1-benzothiophene (11.2 g) in tetrahydrofuran was added m-chloroperbenzoic acid (70% containing, 43.1 g) at 0° C. and the mixture was stirred at the same temperature for 1 hr, further stirred at room temperature for 1 hr. An aqueous sodium thiosulfate solution (50 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L aqueous sodium hydroxide solution, saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give the title compound as a white solid (yield 10.3 g, 74%).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 40 grams of thianaphthene (Aldrich Chemical Co.), acetic acid (240 ml) and 30% hydrogen peroxide (180 ml) was heated at reflux for 15 minutes. This solution was added to water (800 ml), cooled and filtered to give thianaphthene-1,1-dioxide, m.p.--142°-143° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzo[b]thiophene 1,1-dioxide
Benzo[b]thiophene 1,1-dioxide
Benzo[b]thiophene 1,1-dioxide
Benzo[b]thiophene 1,1-dioxide
Benzo[b]thiophene 1,1-dioxide

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